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molecular formula C14H15OP B1294467 Ethyl diphenylphosphinite CAS No. 719-80-2

Ethyl diphenylphosphinite

Cat. No. B1294467
M. Wt: 230.24 g/mol
InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767852B2

Procedure details

The following starting materials were fed continuously at 80° C. into a reactor which was equipped with a three-stage inclined-blade stirrer and had been made inert with nitrogen: 1) mixture of 110.7 g of ethanol and 205.8 g of 1-methylimidazole and 2) chlorodiphenylphosphine (99.4% strength). Stream 1) was added at 330 ml/h and stream 2) was added at 380 ml/h. Both streams were introduced below the surface of the liquid. The reactor was equipped with an overflow from which reaction mixture could flow out continuously. The reactor volume up to the overflow was 710 ml. The reaction temperature was maintained at 80° C. To bring the system to equilibrium, the output obtained over the first 4 hours was discarded. The output was subsequently collected over a period of 1 hour and a mass balance was carried out. The output consisted of two liquid phases. Over a period of one hour, 497.2 g of upper phase and 280.8 g of lower phase were collected. The upper phase comprised 96.8% of EODPP. The upper phase was subsequently distilled under reduced pressure via a column filled with Raschig rings, giving 438.2 g of 99.74% strength EODPP. Together with the EODPP in the first fraction, the total yield was 96.7%.
Quantity
205.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1C=CN=C1.Cl[P:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][P:8]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:22]

Inputs

Step One
Name
Quantity
205.8 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
110.7 g
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following starting materials were fed continuously at 80° C. into a reactor
CUSTOM
Type
CUSTOM
Details
which was equipped with a three-stage inclined-blade stirrer
ADDITION
Type
ADDITION
Details
Stream 1) was added at 330 ml/h and stream 2)
ADDITION
Type
ADDITION
Details
was added at 380 ml/h
ADDITION
Type
ADDITION
Details
Both streams were introduced below the surface of the liquid
CUSTOM
Type
CUSTOM
Details
The reactor was equipped with an overflow from which reaction mixture
CUSTOM
Type
CUSTOM
Details
the output obtained over the first 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The output was subsequently collected over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
497.2 g of upper phase and 280.8 g of lower phase were collected
DISTILLATION
Type
DISTILLATION
Details
The upper phase was subsequently distilled under reduced pressure via a column
ADDITION
Type
ADDITION
Details
filled with Raschig rings
CUSTOM
Type
CUSTOM
Details
giving 438.2 g of 99.74% strength EODPP

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OP(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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